N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclopentanamine
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Overview
Description
Preparation Methods
The synthesis of N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclopentanamine involves multiple steps. One common synthetic route includes the reaction of 5-chloro-2-(prop-2-yn-1-yloxy)benzyl chloride with cyclopentanamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclopentanamine undergoes various chemical reactions, including:
Scientific Research Applications
N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclopentanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclopentanamine involves its interaction with specific molecular targets. The compound acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s reactivity and biological effects .
Comparison with Similar Compounds
N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclopentanamine can be compared with similar compounds such as:
N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclohexanamine: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring.
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide: This compound has a methoxy group instead of the prop-2-yn-1-yloxy group.
The uniqueness of this compound lies in its specific reactivity and selectivity, which makes it a valuable compound for various applications .
Properties
CAS No. |
1239725-13-3 |
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Molecular Formula |
C15H18ClNO |
Molecular Weight |
263.76g/mol |
IUPAC Name |
N-[(5-chloro-2-prop-2-ynoxyphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C15H18ClNO/c1-2-9-18-15-8-7-13(16)10-12(15)11-17-14-5-3-4-6-14/h1,7-8,10,14,17H,3-6,9,11H2 |
InChI Key |
MQIDZOKTQSPZNG-UHFFFAOYSA-N |
SMILES |
C#CCOC1=C(C=C(C=C1)Cl)CNC2CCCC2 |
Origin of Product |
United States |
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